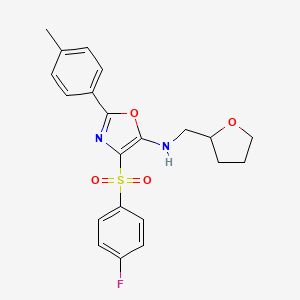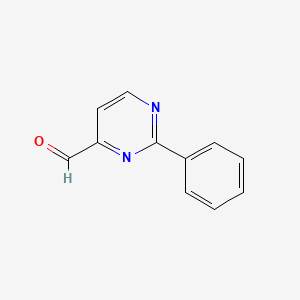
3-(4-chlorobenzoyl)-5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-chlorobenzoyl)-5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is a common structure in many biologically active molecules, including certain vitamins and antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring, the chlorobenzoyl group, and the fluorophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in various chemical reactions. For example, the imidazole ring can act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorobenzoyl and fluorophenyl groups could potentially increase the compound’s lipophilicity, which could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
Studies on similar compounds have focused on crystallography and molecular structure analysis, offering insights into their molecular arrangements and interactions. For instance, research on different substituted imidazo[2,1-b][1,3,4]thiadiazoles has revealed how these molecules are linked by interactions like N—H⋯N and C—H⋯π to form chains or frameworks, depending on the substituents. Such structural insights are crucial for understanding the reactivity and potential applications of these compounds in materials science and molecular engineering (Shamanth et al., 2020).
Biological Activity
Research into the biological activity of related compounds has shown a range of potential applications. For example, compounds with the imidazole-thiadiazole core have been evaluated for their cytotoxic effects on cancer and noncancer cells, indicating their potential as chemotherapeutic agents (Meriç et al., 2008). Another study highlights the synthesis of imidazo[2,1-b][1,3]thiazine derivatives and their evaluation for cytotoxicities, offering avenues for developing new cancer treatments (Karki et al., 2011).
Synthetic Applications
The versatility of compounds with imidazole and thiadiazole cores extends to synthetic chemistry, where they serve as intermediates for developing more complex molecules with varied biological activities. For instance, novel synthesis routes have been developed for creating substituted imidazoles and thiadiazoles with significant antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).
Materials Science
On a materials science front, compounds similar to "3-(4-chlorobenzoyl)-5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione" have been investigated for their electronic properties and potential use in electronic devices. The study of imidazolium salts and their polymers, for instance, points to applications in conductive materials and electrochemical devices (Naudin et al., 2002).
Mecanismo De Acción
Direcciones Futuras
The future research directions would depend on the intended application of this compound. If it were to be used as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-5-9-14(20)10-6-11)17(24)22(18)16(23)12-3-7-13(19)8-4-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQXVBSGQLAHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}pyridine-3-carboxamide](/img/structure/B2796510.png)
![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine](/img/structure/B2796514.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2796515.png)


![N-(3-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2796520.png)



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide](/img/structure/B2796524.png)


